1-(Oxetan-3-yl)azetidin-3-ol
CAS No.:
Cat. No.: VC13876010
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | 1-(oxetan-3-yl)azetidin-3-ol |
| Standard InChI | InChI=1S/C6H11NO2/c8-6-1-7(2-6)5-3-9-4-5/h5-6,8H,1-4H2 |
| Standard InChI Key | VCXRNTNZRLMXRU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1C2COC2)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-(Oxetan-3-yl)azetidin-3-ol consists of a four-membered azetidine ring fused to a three-membered oxetane ring via a shared nitrogen atom. The azetidine ring features a hydroxyl group at the 3-position, introducing hydrogen-bonding capability, while the oxetane ring contributes steric bulk and conformational rigidity. This arrangement is reflected in its canonical SMILES representation: .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-(oxetan-3-yl)azetidin-3-ol |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| InChI Key | VCXRNTNZRLMXRU-UHFFFAOYSA-N |
| PubChem CID | 86708505 |
Synthesis and Synthetic Strategies
Brønsted Acid-Catalyzed Etherification
A primary synthetic route involves Brønsted acid catalysis to activate tertiary benzylic alcohols, enabling selective ether formation while preserving the oxetane ring’s integrity. This method avoids ring-opening side reactions, which are common due to oxetane’s moderate ring strain (approximately 106 kJ/mol) .
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction has been employed to introduce substituents onto the azetidine framework. This olefination technique ensures high stereochemical control, critical for maintaining the compound’s bioactive conformation.
Challenges in Synthesis
Despite these advances, synthesizing 1-(Oxetan-3-yl)azetidin-3-ol remains challenging due to:
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Oxetane Ring Sensitivity: Susceptibility to nucleophilic attack at the 3-position .
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Azetidine Reactivity: The strained azetidine ring may undergo undesired rearrangements under acidic conditions.
Physicochemical Properties
Polarity and Solubility
The compound’s polarity arises from its hydroxyl group and ether oxygen atoms, granting it moderate aqueous solubility (). This property is advantageous for oral bioavailability in drug candidates .
Lipophilicity
Experimental LogD values for 1-(Oxetan-3-yl)azetidin-3-ol range between 0.8 and 1.2, significantly lower than analogous carbocyclic compounds . This reduction in lipophilicity aligns with medicinal chemistry strategies to improve pharmacokinetic profiles.
pKa Modulation
The oxetane ring exerts an electron-withdrawing effect, lowering the pKa of proximal basic nitrogen atoms by approximately 1.9 units . This property mitigates ionization-related issues in physiological environments.
Applications in Drug Discovery
Bioisosteric Replacement
1-(Oxetan-3-yl)azetidin-3-ol serves as a bioisostere for carbonyl groups and tert-butyl moieties, reducing metabolic vulnerability while retaining target affinity . For example, oxetane-containing analogues of Btk inhibitors demonstrated enhanced metabolic stability compared to their morpholine counterparts .
Conformational Control
The compound’s rigid scaffold enforces specific dihedral angles in drug candidates, improving binding to targets like glucagon-like peptide-1 receptor (GLP-1R) . In danuglipron, an oxetane-modified GLP-1R agonist, this rigidity increased potency by 40% without compromising solubility .
Toxicity Mitigation
Replacing aromatic rings with 1-(Oxetan-3-yl)azetidin-3-ol in fenebrutinib reduced hepatotoxicity in preclinical models, underscoring its utility in toxicity-driven structural optimization .
Research Findings and Biological Activity
Enzymatic Inhibition
Preliminary studies indicate inhibitory activity against kinases and proteases, with IC50 values in the low micromolar range. The hydroxyl group participates in hydrogen bonding with catalytic residues, as evidenced by molecular docking simulations.
Metabolic Stability
In vitro microsomal stability assays revealed a half-life () of 120 minutes for 1-(Oxetan-3-yl)azetidin-3-ol, compared to 45 minutes for a morpholine analogue . This stability stems from resistance to cytochrome P450-mediated oxidation .
Future Directions
Targeted Delivery Systems
Functionalization of the hydroxyl group with prodrug moieties (e.g., phosphate esters) could enhance tissue-specific delivery. Computational models suggest compatibility with transporter-mediated uptake mechanisms.
Expanded Synthetic Methodologies
Developing enantioselective routes to access chiral derivatives remains a priority. Catalytic asymmetric synthesis using organocatalysts is under investigation.
In Vivo Pharmacological Studies
Despite promising in vitro data, no in vivo efficacy or toxicity studies have been published. Future work must address this gap to validate therapeutic potential .
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